molecular formula C12H16N2O3S2 B2955852 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351619-13-0

8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2955852
CAS No.: 1351619-13-0
M. Wt: 300.39
InChI Key: LHSGBTGUOJVPDN-UHFFFAOYSA-N
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Description

8-(Pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a high-value chemical building block featuring a unique spirocyclic architecture that integrates multiple heterocyclic systems, including a 1-oxa-4-thia-8-azaspiro[4.5]decane core and a pyridine-3-sulfonyl moiety . This complex molecular framework is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis of novel bioactive molecules. The compound's structural complexity, characterized by its spirocyclic center and sulfur-containing heterocycle, provides a three-dimensional scaffold that can enhance binding selectivity and improve physicochemical properties in potential therapeutic agents . Research applications include its use as a key intermediate in developing compounds for central nervous system (CNS) disorders, pain management, and various neurological conditions, leveraging its ability to interact with diverse biological targets . The integration of the pyridine sulfonyl group further expands its utility, contributing to hydrogen bonding capabilities and molecular recognition properties that are valuable for creating targeted inhibitors and receptor modulators . This compound is provided as a research-grade material strictly for laboratory investigation and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

8-pyridin-3-ylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c15-19(16,11-2-1-5-13-10-11)14-6-3-12(4-7-14)17-8-9-18-12/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSGBTGUOJVPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using phosphorus pentachloride . This intermediate is then reacted with a suitable spirocyclic precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce byproducts. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Groups

  • 8-((3,4-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (): This analogue replaces the pyridine-3-sulfonyl group with a 3,4-difluorophenylsulfonyl substituent.
  • 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane ():
    Here, the 1-oxa-4-thia ring is replaced with a 1,4-dioxa system, and the sulfonyl group is linked to a piperazine ring. The dioxa ring increases polarity, while the piperazine substituent introduces basicity, which may influence pharmacokinetic properties like plasma protein binding .

Azaspiro[4.5]Decane Derivatives with Antiviral Activity

highlights 1-thia-4-azaspiro[4.5]decane derivatives with anti-coronavirus activity. Key findings include:

  • Methyl Substituent at C-2 : Methylated derivatives (e.g., R1 = CH₃) exhibit antiviral activity, whereas unmethylated analogues are inactive.
  • Bulkiness of C-8 Substituent : Larger groups at C-8 (e.g., aryl or heteroaryl) enhance activity, suggesting the pyridine-3-sulfonyl group in the target compound may optimize steric interactions with viral targets .

Spirocyclic Compounds in Drug Development

  • 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (): This compound, featuring an indole substituent, was synthesized via Buchwald–Hartwig coupling.
  • Benzothiazolyl-Substituted Spiro Derivatives ():
    These derivatives demonstrate the versatility of spiro scaffolds in accommodating diverse substituents for applications ranging from enzyme inhibition to material science .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Name Core Structure C-8 Substituent Key Properties/Activity Reference
Target Compound 1-Oxa-4-thia-8-azaspiro[4.5] Pyridine-3-sulfonyl High solubility, target binding
8-((3,4-Difluorophenyl)sulfonyl) Analogue 1-Oxa-4-thia-8-azaspiro[4.5] 3,4-Difluorophenylsulfonyl Lipophilic, improved permeability
1-Thia-4-Azaspiro[4.5]decane (Methylated) 1-Thia-4-azaspiro[4.5] Methyl (C-2), varied C-8 Anti-coronavirus activity
1,4-Dioxa-8-azaspiro[4.5]decane (Piperazinyl) 1,4-Dioxa-8-azaspiro[4.5] Piperazinylsulfonyl Enhanced polarity, basicity

Biological Activity

8-(Pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure, which integrates an oxane and a thia ring within a larger azaspiro framework. The presence of a pyridine sulfonyl group enhances its chemical reactivity, suggesting significant potential for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound reflects its intricate structure, which contributes to its biological activity. The sulfonyl group is particularly reactive, facilitating diverse synthetic pathways that yield derivatives with varied properties and activities.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructural CharacteristicsUnique Features
8-Oxa-2-azaspiro[4.5]decaneContains an oxane ringUsed in synthesizing biologically active molecules
Spiro[4.5]decane-1-sulfonyl chlorideLacks oxane but retains sulfonyl reactivityHigh reactivity due to sulfonyl chloride
Oxaspiro[4.5]decane-1-sulfonic acidOxidized derivativeDifferent chemical properties due to oxidation

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. For example, compounds with similar structures have been evaluated as inhibitors of fatty acid amide hydrolase (FAAH), which plays a critical role in pain modulation and neuroinflammatory processes. This suggests potential therapeutic applications in treating chronic pain and inflammatory disorders .

Enzyme Inhibition Studies

Studies have shown that the compound may inhibit FAAH effectively, thereby increasing levels of endocannabinoids, which are known to alleviate pain and inflammation . The mechanism of action appears to involve the interaction of the sulfonyl group with enzyme active sites, leading to competitive inhibition.

Case Studies

  • Muscarinic Receptor Activity : A series of studies investigated related compounds for their affinity towards muscarinic receptors (M1 and M2). For instance, modifications to the azaspiro framework were shown to enhance binding affinity and agonistic activity at M1 receptors, which are implicated in cognitive functions .
  • Antimicrobial Activity : Compounds derived from similar spirocyclic structures have demonstrated antimicrobial properties. For example, Mannich bases synthesized from 2-arylidine derivatives exhibited significant antibacterial activity against various pathogens . This suggests that derivatives of this compound could be explored for similar applications.

Synthesis and Optimization

The synthesis of this compound typically involves several steps requiring optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to achieve high yields and purity .

Q & A

Q. Table 1. Representative NMR Data for Spirocyclic Sulfonamides (CDCl₃, 400 MHz)

Proton/CarbonChemical Shift (δ, ppm)Assignment
H-1 (thia-CH₂)3.42 (t, J = 6.5 Hz)Methylene adjacent to sulfur
H-7 (pyridine)8.55 (d, J = 4.8 Hz)Pyridine C-H meta to sulfonyl
C-8 (spiro N)62.1Quaternary spiro carbon
Adapted from synthesis protocols in

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